Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate is an organic compound with the molecular formula C8H8BrNO2S. It is a member of the thiazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate typically involves the bromination of a cyclopropylthiazole precursor followed by esterification. One common method includes the reaction of 2-cyclopropylthiazole with bromine in the presence of a suitable solvent to yield 2-bromo-5-cyclopropylthiazole. This intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Reactions: Various substituted thiazole derivatives.
Oxidation and Reduction: Oxidized or reduced thiazole compounds.
Ester Hydrolysis: 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid.
Scientific Research Applications
Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Material Science: The compound’s unique electronic properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. This compound can interfere with DNA synthesis or repair mechanisms, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromothiazole-4-carboxylate
- 2-bromo-5-cyclopropylthiazole
- Methyl 2-bromo-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
IUPAC Name |
methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-12-7(11)5-6(4-2-3-4)13-8(9)10-5/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGKZGQVEAOFTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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